4-Hydroxy-N-methoxy-N-methylbenzamide: Chemical Properties, Synthesis, and Applications in Advanced Drug Discovery
4-Hydroxy-N-methoxy-N-methylbenzamide: Chemical Properties, Synthesis, and Applications in Advanced Drug Discovery
Executive Summary
In modern medicinal chemistry and organic synthesis, the precise construction of carbon-carbon bonds without over-alkylation is a critical challenge. 4-Hydroxy-N-methoxy-N-methylbenzamide (CAS: 460747-44-8) serves as a highly specialized building block designed to solve this exact problem. Functioning as a functionalized Weinreb amide, this compound allows researchers to synthesize complex 4-hydroxyaryl ketones with absolute stoichiometric control. This technical whitepaper provides an in-depth analysis of its physicochemical properties, the causality behind its synthetic protocols, and its validated applications in developing therapeutics, including Phosphodiesterase 10 (PDE10) and ATP Citrate Lyase (ACLY) inhibitors.
Chemical Identity & Physicochemical Properties
Understanding the baseline quantitative properties of 4-Hydroxy-N-methoxy-N-methylbenzamide is essential for predicting its behavior in various solvent systems and its pharmacokinetic viability as a synthetic intermediate. The presence of the unprotected phenolic hydroxyl group introduces hydrogen-bonding capabilities that influence both its solubility and downstream reactivity.
Table 1: Quantitative Chemical Properties
| Property | Value | Structural Implication |
| Chemical Name | 4-Hydroxy-N-methoxy-N-methylbenzamide | Core pharmacophore building block. |
| CAS Registry Number | 460747-44-8 | Unique identifier for global sourcing . |
| Molecular Formula | C9H11NO3 | Dictates mass balance in synthesis. |
| Molecular Weight | 181.19 g/mol | Low molecular weight ideal for early-stage elaboration. |
| Hydrogen Bond Donors | 1 (Phenolic -OH) | Acts as a nucleophile in downstream etherification. |
| Hydrogen Bond Acceptors | 3 (N, O, O) | Enhances solubility in polar aprotic solvents. |
| Rotatable Bonds | 2 | Confers structural flexibility during target binding. |
Structural Significance: The Weinreb Amide Motif
The defining feature of 4-Hydroxy-N-methoxy-N-methylbenzamide is its N-methoxy-N-methyl functional group. Standard esters and acid chlorides inherently suffer from over-addition when reacted with organolithium or Grignard reagents, leading to unwanted tertiary alcohols.
As established by the foundational methodology of Weinreb and Nahm , the Weinreb amide circumvents this via a highly stable, five-membered chelated tetrahedral intermediate. When the organometallic reagent attacks the carbonyl carbon, the metal cation (e.g., Li⁺ or Mg²⁺) coordinates simultaneously to the carbonyl oxygen and the methoxy oxygen. This chelation locks the intermediate in place, preventing the collapse of the tetrahedral structure until an aqueous acidic quench is applied.
Caption: Mechanism of Weinreb amide chelation preventing nucleophilic over-addition.
Validated Synthetic Protocol: A Self-Validating System
Synthesizing 4-Hydroxy-N-methoxy-N-methylbenzamide requires careful chemoselectivity to ensure the carboxylic acid is activated without inducing side reactions at the unprotected phenolic -OH. The following protocol utilizes EDC and HOBt to create a self-validating, high-yield workflow .
Causality of Reagent Selection
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EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Chosen over DCC because its urea byproduct is water-soluble, allowing for complete removal during aqueous workup without the need for immediate chromatography.
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HOBt (Hydroxybenzotriazole): Acts as a nucleophilic catalyst. It reacts with the O-acylisourea intermediate to form an active ester. This ester is highly reactive toward amines but exceptionally stable against hydrolysis, effectively outcompeting any unwanted esterification of the phenolic -OH.
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DIPEA (N,N-Diisopropylethylamine): A sterically hindered base used to free-base the N,O-dimethylhydroxylamine hydrochloride salt in situ without acting as a competing nucleophile.
Step-by-Step Methodology
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Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 4-hydroxybenzoic acid (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration).
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Activation: Cool the reaction mixture to 0 °C using an ice bath. Add HOBt (1.1 eq) followed by EDC·HCl (1.2 eq). Rationale: Cooling prevents exothermic degradation of the active ester.
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Amidation: Dropwise add DIPEA (3.0 eq). Remove the ice bath and allow the reaction to stir at room temperature for 12–18 hours.
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In-Process Control (Self-Validation): Monitor the reaction via Thin-Layer Chromatography (TLC) using a 50:50 Hexane:Ethyl Acetate eluent. The protocol validates itself when the baseline-streaking starting material completely disappears, replaced by a distinct, higher-Rf UV-active spot.
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Orthogonal Aqueous Workup:
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Wash the organic layer with 1M HCl (removes unreacted amine and DIPEA).
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Wash with Saturated NaHCO₃ (removes unreacted carboxylic acid and HOBt).
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Wash with Brine (removes residual water).
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Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the pure 4-Hydroxy-N-methoxy-N-methylbenzamide.
Caption: Step-by-step synthetic workflow and in-process controls for the target Weinreb amide.
Applications in Medicinal Chemistry
4-Hydroxy-N-methoxy-N-methylbenzamide is not an end-product; it is a critical node in the synthesis of highly complex active pharmaceutical ingredients (APIs).
Phosphodiesterase 10 (PDE10) Inhibitors
PDE10 is an enzyme highly expressed in the basal ganglia, making it a prime therapeutic target for neurological disorders such as schizophrenia and Huntington's disease. In patent literature , 4-Hydroxy-N-methoxy-N-methylbenzamide is reacted with 2,3-dichloropyrazine. The phenolic -OH acts as a nucleophile in an SNAr (nucleophilic aromatic substitution) reaction, creating an ether linkage. The Weinreb amide moiety is subsequently reacted with organometallics to install specific ketone derivatives that fit precisely into the PDE10 binding pocket.
ATP Citrate Lyase (ACLY) Inhibitors
ACLY is a critical enzyme linking glucose metabolism to lipid synthesis, making it a target for oncology and metabolic syndrome therapies. Recent pharmaceutical patents detail the use of 4-Hydroxy-N-methoxy-N-methylbenzamide as a core scaffold. The molecule is subjected to sulfamoylation or halogenation (e.g., forming 3-chloro-5-sulfamoyl derivatives) while the Weinreb amide is preserved for late-stage functionalization into complex ketone structures that inhibit the ACLY pathway.
Conclusion
For drug development professionals, 4-Hydroxy-N-methoxy-N-methylbenzamide represents a perfect intersection of stability and reactivity. By leveraging the chelation-controlled mechanism of the Weinreb amide alongside the orthogonal reactivity of its phenolic hydroxyl group, scientists can execute highly selective, self-validating synthetic routes. Its proven utility in synthesizing complex PDE10 and ACLY inhibitors underscores its indispensable role in modern medicinal chemistry.
References
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Wikipedia Contributors. "Weinreb ketone synthesis." Wikipedia, The Free Encyclopedia. URL:[Link]
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Organic Chemistry Portal. "Synthesis of hydroxamates (Weinreb amides)." Organic Chemistry Portal. URL:[Link]
- World Intellectual Property Organization. "Pyrazine compounds as phosphodiesterase 10 inhibitors." WIPO Patent WO2010057121A1.
- World Intellectual Property Organization. "Acly inhibitors and uses thereof." WIPO Patent WO2020097408A1.
